

A Comprehensive Technical Guide to Dimethyl Azelate and Its Synonyms in Scientific Research

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on **Dimethyl Azelate**, a significant compound in various scientific domains. This document provides a thorough overview of its nomenclature, synthesis, analytical methods, and biological significance, tailored for professionals in research, and drug development.

Nomenclature and Identification: Unraveling the Synonyms of Dimethyl Azelate

In scientific literature and chemical databases, **Dimethyl Azelate** is identified by several synonyms. A clear understanding of this nomenclature is crucial for accurate literature searches and unambiguous scientific communication. The primary identifier for this compound is its CAS (Chemical Abstracts Service) number, which is 1732-10-1.[1][2][3][4][5][6][7][8][9][10][11][12]

The International Union of Pure and Applied Chemistry (IUPAC) name for this molecule is dimethyl nonanedioate.[1][2][8] This systematic name precisely describes its chemical structure as the dimethyl ester of nonanedioic acid (commonly known as azelaic acid).

A compilation of the most frequently encountered synonyms in scientific and commercial contexts is presented in Table 1.

Table 1: Synonyms and Identifiers for **Dimethyl Azelate**



Identifier Type	Identifier	Source
IUPAC Name	dimethyl nonanedioate	PubChem[1], Veeprho[2], NIST[13]
CAS Number	1732-10-1	Pharmaffiliates[3], CP Lab Safety[4], LGC Standards[9]
Common Synonyms	Methyl azelate	PubChem[1], Sigma-Aldrich[6] [9]
Nonanedioic acid, dimethyl ester	PubChem[1], Pharmaffiliates[3], Sigma- Aldrich[9]	
Azelaic acid, dimethyl ester	PubChem[1], Pharmaffiliates[3], NIST[13]	
Dimethyl nonane-1,9-dioate	Pharmaffiliates[3]	_
Other Identifiers	NSC-59040	PubChem[1], Larodan[14]
EINECS 217-060-0	PubChem[1]	
UNII-29185K7OEI	PubChem[1]	_

Synthesis of Dimethyl Azelate: Experimental Protocols and Quantitative Data

The primary method for synthesizing **Dimethyl Azelate** is through the acid-catalyzed esterification of azelaic acid with methanol.[3] This reaction can also be enzyme-catalyzed. The general chemical equation for this reaction is:

HOOC-(CH₂)₇-COOH + 2 CH₃OH ⇌ CH₃OOC-(CH₂)₇-COOCH₃ + 2 H₂O

Various protocols with different catalysts and reaction conditions have been reported in the literature, leading to a range of yields. A summary of these synthetic protocols and their corresponding quantitative data is presented in Table 2.

Table 2: Summary of **Dimethyl Azelate** Synthesis Protocols and Quantitative Data



Catalyst	Molar Ratio (Methanol:A zelate Acid)	Temperature (°C)	Reaction Time	Yield (%)	Source
Sulfuric Acid (H ₂ SO ₄)	2.2:1	70	8 hours	85-92	Benchchem[3
Sulfuric Acid (H ₂ SO ₄)	Not Specified	Reflux	48 hours	High Isotopic Purity	Benchchem[3
Hydrochloric Acid (HCl)	1.5:1	110	1 hour (reflux)	Not Specified	Benchchem[3
Ozone (Ozonolysis of Oleic Acid)	Not Applicable	0	Not Specified	70	ChemicalBoo k[2]

Detailed Experimental Protocol: Acid-Catalyzed Esterification

The following is a representative protocol for the synthesis of **Dimethyl Azelate** via acid-catalyzed esterification:

- Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine azelaic acid and methanol. A molar excess of methanol is typically used to drive the equilibrium towards the formation of the diester.[3]
- Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or boron trifluoride (BF₃).[3]
- Reaction: The reaction mixture is heated to reflux temperature (around 70°C for methanol)
 and maintained for a specified duration, typically ranging from a few hours to overnight.[3]
- Neutralization: After the reaction is complete, the mixture is cooled, and the acid catalyst is neutralized with a base, such as sodium bicarbonate solution.
- Extraction: The **Dimethyl Azelate** is extracted from the aqueous layer using an organic solvent like hexane.[5][6]



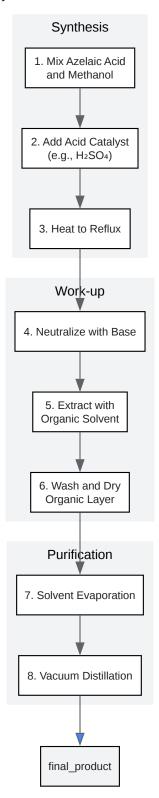




• Purification: The extracted organic layer is washed with a saturated sodium chloride solution and dried over anhydrous sodium sulfate.[5][6] The solvent is then removed under reduced pressure. Final purification is often achieved by vacuum distillation.[3]



Workflow for Synthesis and Purification of Dimethyl Azelate



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Caption: A flowchart illustrating the key steps in the synthesis and purification of **Dimethyl Azelate**.

Analytical Methodologies: Gas Chromatography (GC)

Gas Chromatography (GC) is a widely used analytical technique for the separation and quantification of volatile compounds. Due to the low volatility of azelaic acid, it is often derivatized to its more volatile methyl ester, **Dimethyl Azelate**, prior to GC analysis.[1][13][15]

Detailed Experimental Protocol: GC-FID/MS Analysis of Dimethyl Azelate

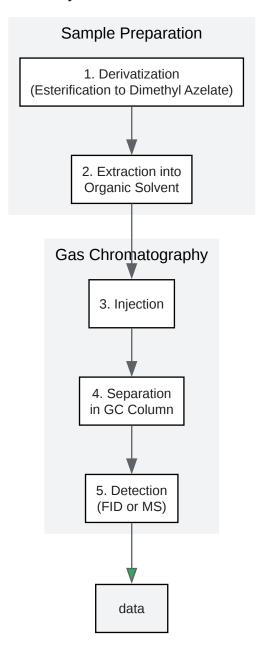
The following protocol outlines the general steps for the analysis of azelaic acid as **Dimethyl Azelate** using GC with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

- Derivatization: The sample containing azelaic acid is subjected to esterification to convert it to **Dimethyl Azelate**. This is typically achieved by reacting the sample with a methylating agent such as 14% Boron trifluoride in methanol (BF₃-Methanol) at an elevated temperature (e.g., 60-75°C) for a short period (10-20 minutes).[5][6]
- Extraction: The resulting **Dimethyl Azelate** is extracted into an organic solvent like hexane. The extract is then washed and dried.[5][6]
- GC Analysis: An aliquot of the hexane extract is injected into the GC system.
 - Injector: The sample is vaporized in a heated injector.
 - Column: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., DB23) where separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases.[7]
 - Oven Program: A temperature gradient is typically employed to ensure efficient separation.
 For instance, the oven temperature may be ramped from an initial temperature of around 110°C to a final temperature of 200°C.[7]
 - Detection:



- FID: As the separated components elute from the column, they are combusted in a hydrogen-air flame, producing ions that generate a current proportional to the amount of analyte.
- MS: Eluting components are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing both quantitative data and structural information.
 The mass spectrum of **Dimethyl Azelate** can be compared to a reference library for positive identification.[7]

Workflow for GC Analysis of Azelaic Acid as Dimethyl Azelate





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Caption: A schematic of the workflow for the analysis of azelaic acid via its dimethyl ester using GC.

Biological Significance and Signaling Pathways

Dimethyl Azelate and its parent compound, azelaic acid, exhibit a range of biological activities that are of interest to the pharmaceutical and dermatological fields.

Inhibition of Tyrosinase

Azelaic acid and its esters, including **Dimethyl Azelate**, are known to be reversible inhibitors of tyrosinase.[4] Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin color. By inhibiting this enzyme, **Dimethyl Azelate** can be effective in treating hyperpigmentation disorders and is used in formulations for mild to moderate acne vulgaris.[4]

Immunomodulatory and Membrane-Altering Effects

Recent studies have highlighted the immunomodulatory properties of azelates. Diethyl azelate (a related ester) has been shown to mitigate insulin resistance and dyslipidemia.[16] Furthermore, azelates can reversibly alter the structure and function of the plasma membrane. [16] This includes the inhibition of phospholipases such as PLA2 and PLD, which are involved in pain and inflammation signaling cascades.[16]

The proposed mechanism involves the modulation of membrane fluidity, which in turn can affect the activity of membrane-bound enzymes and signaling proteins.



Inhibits Inhibits Plasma Membrane PLA2 PLD Tyrosinase Inflammation & Pain Melanin Production

Proposed Signaling Pathway Interactions of Azelates

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Caption: A diagram illustrating the inhibitory effects of **Dimethyl Azelate** on key signaling enzymes.

This technical guide provides a foundational understanding of **Dimethyl Azelate** for scientific professionals. The compiled data on its synonyms, synthesis, analysis, and biological roles is intended to facilitate further research and development in the various fields where this versatile molecule plays a crucial part.

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